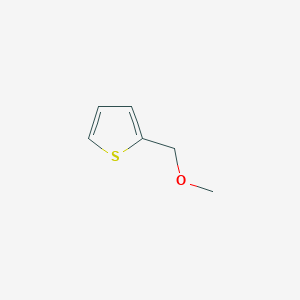

5-Methoxymethyl-thiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(methoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZQEYGEQALEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437093 | |

| Record name | 2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-28-1 | |

| Record name | 2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis of 5-Methoxymethyl-thiophene Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: Strategic Value in Drug Design

The 5-methoxymethyl-thiophene moiety represents a high-value pharmacophore in modern medicinal chemistry. Serving as a bioisostere for para-substituted benzyl ethers, this scaffold offers distinct advantages:

-

Electronic Modulation: The thiophene ring is electron-rich, influencing the pKa and metabolic stability of attached functional groups.

-

Solubility Profile: The methoxymethyl ether side chain introduces a polar oxygen atom without the hydrogen-bond donor capability of an alcohol, often improving membrane permeability (LogD) while maintaining aqueous solubility.

-

Vector Positioning: Functionalization at the 5-position allows for linear extension of the molecule, critical for kinase inhibitors (e.g., extending into the solvent-exposed region of the ATP binding pocket).

This guide details the robust, scalable synthesis of 5-methoxymethyl-thiophene derivatives, prioritizing safety and regioselectivity.

Retrosynthetic Analysis

The most reliable route to 5-substituted-2-methoxymethyl-thiophenes utilizes a Lithiation-Trapping Strategy . The 2-methoxymethyl group acts as a directing group (weakly coordinating) and survives the basic conditions of lithiation, allowing exclusive functionalization at the 5-position (alpha-lithiation).

Figure 1: Retrosynthetic strategy relying on C-5 lithiation of the ether-protected core.

Core Protocol A: Synthesis of 2-(Methoxymethyl)thiophene

Two primary routes exist. Method 1 (Williamson Ether Synthesis) is recommended for laboratory scale due to superior safety profiles. Method 2 (Chloromethylation) is historically relevant but poses significant safety risks (explosive instability).

Method 1: Williamson Ether Synthesis (Recommended)

This protocol avoids the formation of the unstable 2-chloromethylthiophene intermediate.

Reagents:

-

2-Thiophenemethanol (1.0 equiv)[1]

-

Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil)[1]

-

Methyl Iodide (MeI) (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

). Add NaH (1.2 equiv) and wash twice with dry hexanes to remove mineral oil if purification is critical (optional for crude intermediates). Suspend NaH in anhydrous THF (0.5 M concentration relative to substrate). -

Deprotonation: Cool the suspension to 0°C . Add 2-thiophenemethanol (1.0 equiv) dropwise over 20 minutes. Hydrogen gas (

) will evolve; ensure proper venting. Stir at 0°C for 30 minutes until gas evolution ceases and the alkoxide is formed. -

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1); the alcohol spot (

) should disappear, replaced by the less polar ether ( -

Work-up: Quench carefully with saturated aqueous

at 0°C. Extract with Diethyl Ether ( -

Purification: The crude oil is often sufficiently pure (>95%). If needed, purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Yield: 85–95% (Colorless oil).

Method 2: Methanolysis of 2-Chloromethylthiophene (Industrial/Legacy)

Critical Safety Warning: 2-Chloromethylthiophene is a potent lachrymator and is thermally unstable. It has been reported to explode upon storage due to autocatalytic decomposition (HCl generation). Do not store this intermediate.

Workflow:

-

Thiophene is chloromethylated (

).[2][3] -

The crude organic layer containing 2-chloromethylthiophene is immediately added to a solution of Sodium Methoxide (

) in Methanol. -

The resulting ether is stable and can be distilled.

Core Protocol B: Regioselective C-5 Functionalization

Once the 2-(methoxymethyl)thiophene core is synthesized, the 5-position is activated via lithiation. The ether oxygen at C-2 exerts a weak directing effect, but the high acidity of the alpha-proton at C-5 (adjacent to Sulfur) drives the regioselectivity.

General Lithiation Protocol

Reagents:

-

2-(Methoxymethyl)thiophene (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi) (1.1 equiv, 1.6 M in hexanes)

-

Electrophile (e.g.,

, DMF, Triisopropyl borate) -

THF (anhydrous)[1]

Step-by-Step Protocol:

-

Setup: In a flame-dried flask under Argon, dissolve 2-(methoxymethyl)thiophene in anhydrous THF (0.2 M).

-

Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add n-BuLi dropwise over 15 minutes, maintaining internal temperature below -70°C.

-

Equilibration: Stir at -78°C for 45–60 minutes. The solution typically turns light yellow/orange, indicating the formation of 5-lithio-2-(methoxymethyl)thiophene .

-

Trapping (Electrophile Addition):

-

For Carboxylic Acid: Bubble dry

gas through the solution for 30 mins at -78°C, then warm to RT. -

For Formyl (Aldehyde): Add dry DMF (3.0 equiv) dropwise.

-

For Boronic Acid: Add

or

-

-

Quench:

-

Acid/Aldehyde: Quench with 1M HCl.

-

Boronic Acid: Quench with 1M HCl, stir 30 mins to hydrolyze the boronate ester.

-

Data Summary: Electrophile Screening

| Electrophile | Product Type | Conditions | Typical Yield | Notes |

| CO₂ (gas) | Carboxylic Acid | -78°C → RT | 80-90% | Excellent precursor for amide coupling. |

| DMF | Aldehyde | -78°C → RT | 75-85% | Precursor for reductive amination. |

| B(OMe)₃ | Boronic Acid | -78°C → RT | 70-80% | Critical for Suzuki-Miyaura couplings. |

| I₂ | Iodide | -78°C | 85-92% | Used for Sonogashira/Heck couplings. |

Troubleshooting & Optimization

Common failure modes and their mechanistic resolutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Ether) | Moisture in THF or old NaH. | Use freshly distilled THF (Na/Benzophenone) or commercial anhydrous grade. Titrate NaH or use fresh bottle. |

| Regioisomer Mixtures (Lithiation) | Temperature too high (>-50°C). | Maintain -78°C strictly. At higher temps, lithiation may occur at C-3 or C-4 (kinetic vs thermodynamic control). |

| Incomplete Lithiation | Aggregation of n-BuLi. | Add TMEDA (1.0 equiv) to break up Lithium aggregates and increase reactivity (though usually not necessary for thiophene). |

| Decomposition of Boronic Acid | Protodeboronation during workup. | Avoid highly acidic workups. Adjust pH to ~5-6 rather than <2. Extract immediately. |

Safety & Handling

-

Organolithiums: n-BuLi is pyrophoric. Handle only under inert atmosphere. Keep a bucket of sand or Class D extinguisher nearby.

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use in a fume hood with double-gloving (nitrile).

-

Thiophene Derivatives: Many thiophenes have a characteristic unpleasant odor and can be skin irritants. Bleach can be used to oxidize sulfur residues on glassware.

References

-

Lithiation Regioselectivity in Thiophenes Journal of the Chemical Society, Perkin Transactions 1. "Synthetic application of lithiated tris(methylthio)methane... and study of thiophene lithiation." [Link]

-

Safety of Chloromethylthiophene Intermediates Organic Syntheses. "2-Chloromethylthiophene: Preparation and Safety Warnings." Org. Synth. Coll. Vol. 3, p. 197. [Link]

-

General Thiophene Functionalization in MedChem National Institutes of Health (NIH). "Medicinal chemistry-based perspectives on thiophene and its derivatives." [Link]

-

Properties of 2-Thiophenemethanol PubChem. "2-Thiophenemethanol Compound Summary." [Link]

Sources

Stability and degradation of 5-Methoxymethyl-thiophene

Technical Guide: Stability and Degradation of 5-Methoxymethyl-thiophene

Executive Summary

5-Methoxymethyl-thiophene (structurally equivalent to 2-(methoxymethyl)thiophene in monosubstituted nomenclature) represents a critical yet chemically labile motif in medicinal chemistry. Often utilized as a "masked" alcohol or a lipophilic linker in drug scaffolds (e.g., Factor Xa inhibitors, kinase inhibitors), its stability is governed by two competing electronic forces: the electron-rich thiophene ring and the acid-labile benzylic-like (thenylic) ether linkage.

This guide provides a rigorous analysis of its degradation pathways, emphasizing acid-catalyzed hydrolysis , oxidative dealkylation , and electrophilic polymerization . Researchers must treat this compound as a Class II Labile Intermediate , requiring strict inert atmosphere handling and pH control.

Physicochemical Stability Profile

The stability of 5-Methoxymethyl-thiophene is compromised by the "Thenylic Effect"—the resonance stabilization of the carbocation at the

| Parameter | Stability Status | Critical Thresholds |

| Thermal Stability | Moderate | Stable up to 100°C in neutral/basic conditions. Rapid decomposition >140°C or in presence of Lewis acids. |

| Hydrolytic Stability | Low (Acidic) | |

| Oxidative Stability | Low | Susceptible to autoxidation at the methylene bridge ( |

| Photostability | Moderate | Thiophene ring can undergo photo-oxidation; store in amber glass. |

| Solvent Compatibility | Restricted | Incompatible with protic acids (MeOH/HCl). Compatible with THF, DCM, Toluene (anhydrous). |

Mechanistic Degradation Pathways

Understanding the mechanism of failure is essential for designing robust storage and reaction protocols.

Pathway A: Acid-Catalyzed Hydrolysis (The "Thenylic" Cleavage)

This is the primary degradation mode. The thiophene ring donates electron density to the

Mechanism:

-

Protonation: The ether oxygen accepts a proton.

-

Cleavage: Methanol is expelled, generating the resonance-stabilized 5-thenyl cation .

-

Nucleophilic Attack: Water attacks the cation to form 5-hydroxymethyl-thiophene (Thenyl alcohol), or another thiophene molecule attacks to form a dimer.

Pathway B: Oxidative Dealkylation (Autoxidation)

Exposure to atmospheric oxygen leads to radical abstraction of the benzylic-like hydrogen.

Mechanism:

-

Initiation: Formation of a carbon-centered radical at the

position. -

Propagation: Reaction with

to form a peroxy radical, eventually collapsing to 5-thiophene-carboxaldehyde .

Visualization of Degradation Logic

The following diagram illustrates the divergent degradation pathways based on environmental triggers (Acid vs. Oxygen).

Figure 1: Divergent degradation pathways showing acid-mediated ionization vs. oxidative radical decomposition.

Analytical Methodologies for Detection

To validate the integrity of 5-Methoxymethyl-thiophene, use the following self-validating protocols. Standard silica TLC is not recommended due to acidity; use Alumina or treated silica.

Method A: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase:

-

A: Water + 0.1%

(Basic buffer is critical to prevent on-column degradation). -

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 235 nm (Thiophene absorption).

-

Markers:

-

Parent: ~8.5 min.

-

Aldehyde Impurity: ~6.2 min (Distinct carbonyl absorbance).

-

Alcohol Impurity: ~4.5 min.

-

Method B: GC-MS (Volatile Screening)

-

Inlet Temp:

(Keep low to prevent thermal cracking). -

Column: DB-5ms or equivalent.

-

Signatures:

-

Look for

peak (Loss of -

Aldehyde degradant will show characteristic

(Aldehyde proton loss).

-

Handling and Storage Protocols

The "Inert Chain of Custody" Because the compound is an "acid-bomb" candidate (autocatalytic decomposition if trace acid forms), strict adherence to the following protocol is required.

-

Synthesis Workup:

-

NEVER use acidic washes (e.g., 1M HCl) during extraction.

-

Wash organic layers with saturated

followed by Brine. -

Add 0.1% Triethylamine (

) to the solvent during rotary evaporation to buffer trace acidity.

-

-

Purification:

-

Avoid silica gel chromatography if possible. If necessary, neutralize silica with 1%

in Hexanes before loading. -

Distillation is preferred: Vacuum distillation (< 5 mbar) to minimize thermal stress.

-

-

Long-Term Storage:

-

Container: Amber borosilicate glass with Teflon-lined cap.

-

Atmosphere: Argon backfill (heavier than air, protects the liquid surface).

-

Stabilizer: Add activated Molecular Sieves (3Å or 4Å) to scavenge trace moisture, preventing hydrolysis.

-

Temperature:

.

-

References

-

Chemical Reactivity of Thiophenes: Scrowston, R. M. "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives." John Wiley & Sons, 2009.

-

Acid Lability of Methoxymethyl Ethers: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Discussion on MOM group stability).

- Oxidation of Thenylic Positions: Gronowitz, S. "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Vol 44.

-

Stability of 2-Methoxymethyl-substituted Bis(thienyl)ethenes: Weingartz, T., et al. "Bis(thienyl)ethenes with

-methoxymethyl groups...[1] stabilities in PMMA films." RSC Advances, 2023. -

Synthesis and Side Reactions: "Continuous-Flow Synthesis of Primary Vinylarenes...". ACS Omega, 2025. (Identifies 2-methoxymethylthiophene as a side product and discusses acid instability).

Sources

An In-Depth Technical Guide to the Purity Analysis of 5-Methoxymethyl-thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Thiophene Derivatives

5-Methoxymethyl-thiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene ring is a "privileged scaffold," acting as a bioisostere for the benzene ring and contributing to a wide range of therapeutic activities.[1] The purity of such intermediates is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide outlines a multi-faceted approach to the purity analysis of 5-Methoxymethyl-thiophene, ensuring a comprehensive characterization of the compound.

Orthogonal Analytical Approaches for Robust Purity Determination

A single analytical technique is often insufficient to fully characterize the purity of a compound. Therefore, an orthogonal approach, employing multiple methods with different separation and detection principles, is essential. For 5-Methoxymethyl-thiophene, a combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.

Gas Chromatography (GC) for Volatile Impurities and Assay

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it ideal for the analysis of 5-Methoxymethyl-thiophene and related volatile impurities.[2]

Causality Behind Experimental Choices:

-

Detector: A Flame Ionization Detector (FID) is preferred for its high sensitivity to organic compounds and a wide linear range. For trace-level sulfur-containing impurities, a sulfur-selective detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be employed to enhance selectivity and sensitivity.[3]

-

Column Selection: A mid-polarity capillary column, such as one coated with a phenyl- and methyl-substituted polysiloxane (e.g., DB-5 or equivalent), provides good separation for a range of aromatic and polar compounds.

Experimental Protocol: GC-FID Analysis

Objective: To determine the purity of 5-Methoxymethyl-thiophene and quantify volatile impurities.

| Parameter | Recommended Conditions |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | FID at 280 °C |

| Diluent | Dichloromethane or Ethyl Acetate |

Data Interpretation: The purity is calculated using the area normalization method, assuming all components have a similar response factor with an FID. For more accurate quantification, a reference standard of 5-Methoxymethyl-thiophene should be used to create a calibration curve.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Stability Studies

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including non-volatile and thermally labile impurities.[4] A stability-indicating HPLC method is crucial for assessing the degradation of 5-Methoxymethyl-thiophene under various stress conditions.

Causality Behind Experimental Choices:

-

Mode: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for separating moderately polar compounds like 5-Methoxymethyl-thiophene.

-

Stationary Phase: A C18 column is a versatile and robust choice, offering excellent hydrophobic retention and separation capabilities.

-

Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer provides the necessary selectivity. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape for acidic or basic analytes.

-

Detector: A UV detector is suitable for aromatic compounds like thiophenes. The detection wavelength should be set at the absorption maximum of 5-Methoxymethyl-thiophene.

Experimental Protocol: RP-HPLC-UV Analysis

Objective: To determine the purity of 5-Methoxymethyl-thiophene and separate it from potential non-volatile impurities and degradation products.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25.1-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure its suitability.[4] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification of 5-Methoxymethyl-thiophene and the characterization of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 5-Methoxymethyl-thiophene.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Thiophene Protons (H3, H4): ~6.8-7.2 ppm (multiplet). The proton at position 3 will likely be a doublet of doublets due to coupling with H4 and H5. The proton at position 4 will also be a doublet of doublets.

-

Methylene Protons (-CH₂-): ~4.6 ppm (singlet).

-

Methoxy Protons (-OCH₃): ~3.4 ppm (singlet).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Thiophene Carbons (C2, C5): ~140-150 ppm.

-

Thiophene Carbons (C3, C4): ~123-128 ppm.

-

Methylene Carbon (-CH₂-): ~65-75 ppm.

-

Methoxy Carbon (-OCH₃): ~58 ppm.

These predicted values are based on typical chemical shifts for similar thiophene derivatives and should be confirmed with an authentic reference standard.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and the structural elucidation of impurities. When coupled with a chromatographic technique like GC or HPLC (GC-MS or LC-MS), it becomes a powerful tool for impurity profiling.

Expected Electron Ionization (EI) Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak at m/z corresponding to the molecular weight of 5-Methoxymethyl-thiophene (C₆H₈OS, MW: 128.19) should be observed.

-

Key Fragment Ions:

-

Loss of a methoxy radical (-•OCH₃) to give a fragment at m/z 97.

-

Loss of formaldehyde (CH₂O) to give a fragment at m/z 98.

-

The thiophene ring itself can undergo fragmentation.

-

The exact fragmentation pattern can be complex and should be compared with a reference spectrum.[8]

Identification and Control of Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting and identifying potential process-related impurities. A common synthesis of 5-Methoxymethyl-thiophene involves the Williamson ether synthesis, starting from 2-thiophenemethanol.[9]

dot

Caption: Williamson Ether Synthesis of 5-Methoxymethyl-thiophene and Potential Impurities.

Potential Process-Related Impurities:

-

Unreacted 2-Thiophenemethanol: The starting material may be present if the reaction does not go to completion.

-

Dimeric Ether: Self-condensation of 2-thiophenemethanol can lead to the formation of a dimeric ether impurity.

-

Byproducts from the Methylating Agent: Depending on the methylating agent used, other byproducts may be formed. For instance, the use of dimethyl sulfate can introduce genotoxic impurities.[10]

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies are essential to establish the intrinsic stability of 5-Methoxymethyl-thiophene and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

dot

Caption: Workflow for Forced Degradation Studies of 5-Methoxymethyl-thiophene.

By analyzing the degradation products, a comprehensive understanding of the compound's stability profile can be obtained, which is critical for determining appropriate storage conditions and shelf-life.

Conclusion: A Framework for Assured Quality

The purity of 5-Methoxymethyl-thiophene is a critical attribute that influences its performance in downstream applications, particularly in drug development. A robust analytical strategy, employing orthogonal techniques such as GC and HPLC, coupled with spectroscopic identification by NMR and MS, is essential for a comprehensive purity assessment. Understanding potential impurities arising from the synthetic route and investigating the compound's stability through forced degradation studies are integral components of a self-validating quality control system. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists to confidently analyze and ensure the high purity of 5-Methoxymethyl-thiophene.

References

-

U.S. National Library of Medicine. PubChem Compound Summary for CID 61663, 5-Methyl-2-thiophenecarboxaldehyde. [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link].

-

University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. [Link].

-

DeRuiter, J., & Holst, P. B. (2020). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 55(1), e4567. [Link].

-

ResearchGate. Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. [Link].

-

Organic Syntheses. 2-thenaldehyde. [Link].

-

SciELO Colombia. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. [Link].

-

U.S. National Library of Medicine. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link].

-

ResearchGate. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link].

-

MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link].

-

Journal of the Chemical Society, Perkin Transactions 2. A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts. [Link].

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link].

-

Agilent Technologies. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link].

-

Shimadzu. Analysis of Thiophene in Benzene by GC-FPD. [Link].

-

Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). [Link].

-

U.S. National Library of Medicine. PubChem Compound Summary for CID 69467, 2-Thiophenemethanol. [Link].

-

U.S. National Library of Medicine. Chemical reagents as potential impurities of pharmaceutical products: investigations on their genotoxic activity. [Link].

-

Journal of King Saud University - Science. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. [Link].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link].

-

World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link].

-

ACS. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link].

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link].

-

U.S. National Library of Medicine. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link].

-

Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF THE HS-GC-FID METHOD FOR THE QUANTIFICATION OF RESIDUAL SOLVENTS IN DESLORATADINE. [Link].

-

Organic Syntheses. 2-chloromethylthiophene. [Link].

-

YouTube. Introduction to Ionization and Fragmentation in Mass Spectrometry. [Link].

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link].

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum [chemicalbook.com]

- 6. epfl.ch [epfl.ch]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Note: Precision Polymerization of Methoxymethyl-Functionalized Thiophenes for Organic Electronics

Part 1: Executive Summary & Strategic Analysis

The "Methoxymethyl" Strategic Advantage

In the field of organic electronics, Poly(3-methoxymethylthiophene) (P3MeOMT) represents a critical functional architecture. Unlike standard alkyl-thiophenes (like P3HT), which are purely hydrophobic, the methoxymethyl (MOM) group serves two pivotal roles:

-

Processability: It provides solubility in polar organic solvents during synthesis.

-

Latent Functionality: The MOM group is an acid-labile protecting group. Post-polymerization deprotection yields Poly(3-hydroxymethylthiophene) , a hydrophilic scaffold capable of bioconjugation (e.g., attaching peptides or antibodies for biosensors).

Critical Technical Distinction: The "5-Position" Constraint

Correction of Nomenclature for Polymer Physics: The prompt specifies "5-Methoxymethyl-thiophene." In IUPAC nomenclature for mono-substituted thiophenes, the heteroatom is position 1. A substituent at position 2 or 5 is identical (alpha-position) unless other groups are present.

-

If the substituent is at position 2 (or 5): The molecule is 2-methoxymethylthiophene . This molecule has one reactive

-position blocked. It cannot form a high-molecular-weight conjugated polymer via standard 2,5-coupling. It acts as a chain terminator (end-capper). -

If the substituent is at position 3: The molecule is 3-methoxymethylthiophene .[1] Both

-positions (2 and 5) are open. This is the required monomer for conductive polymers.

This guide focuses on the polymerization of the 3-isomer (for the backbone) while utilizing the 5-isomer (2-isomer) as a precision end-capping reagent to control molecular weight and electronic band alignment.

Part 2: Chemical Pathways & Mechanism

The Challenge of Oxidative Polymerization (FeCl₃)

While oxidative polymerization using Ferric Chloride (

-

Mechanism Failure:

generates HCl as a byproduct and acts as a strong Lewis acid. -

Consequence: The MOM ether linkage is acid-sensitive.

will prematurely deprotect the MOM group, leading to cross-linking via the resulting alcohol, insolubility, and loss of regioregularity.

The Solution: Grignard Metathesis (GRIM) Polymerization

To preserve the MOM group and ensure high regioregularity (Head-to-Tail > 95%), we employ Kumada Catalyst-Transfer Polycondensation (KCTP) , specifically the GRIM method.

Reaction Scheme (Simplified):

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle and the critical decision points between backbone propagation and end-capping.

Caption: Figure 1. GRIM polymerization workflow for 3-methoxymethylthiophene, highlighting the specific insertion point for the 5-methoxymethyl end-capper.

Part 3: Detailed Experimental Protocols

Protocol A: Monomer Pre-Treatment

Objective: Ensure stoichiometric balance for GRIM.

-

Reagent: 2,5-dibromo-3-methoxymethylthiophene (Purity > 99.5% by GC).

-

Drying: Dry monomer over

overnight and distill under reduced pressure. Store in glovebox.

Protocol B: GRIM Polymerization (Standard Operating Procedure)

Safety Note: Perform all steps in a nitrogen-filled glovebox (

Step 1: Grignard Exchange (Activation)

-

Dissolve 2,5-dibromo-3-methoxymethylthiophene (1.0 g, 3.5 mmol) in anhydrous THF (10 mL).

-

Add isopropylmagnesium chloride (2.0 M in THF) dropwise.

-

Critical Parameter: Ratio must be exactly 0.98:1.00 (Grignard:Monomer). Excess Grignard leads to bis-magnesio species and loss of regioregularity.

-

-

Stir at Room Temperature (RT) for 1 hour.

-

Observation: Solution turns slightly yellow/brown.

-

Step 2: Polymerization

-

Prepare catalyst suspension:

in THF.-

Loading: Target

.[2] For ~20 kDa, use 1.5 mol% catalyst.

-

-

Rapidly inject catalyst suspension into the activated monomer solution.

-

Stir at RT for 2–4 hours.

-

Observation: Solution turns dark purple/metallic (indicative of extended conjugation).

-

Step 3: End-Capping (The "5-Methoxymethyl" Utilization)

If the user intends to use "5-methoxymethyl-thiophene" (2-substituted) here:

-

Prepare a solution of 2-bromo-5-methoxymethylthiophene (20 equivalents relative to Ni catalyst).

-

Add to the polymerization mixture before quenching.

-

Stir for 2 hours.

-

Mechanism:[3] The Ni(0) catalyst inserts into the C-Br bond of the capper and couples it to the polymer chain end, installing the methoxymethyl group at the terminus.

-

Step 4: Quenching & Purification

-

Pour mixture into cold Methanol/HCl (10:1 v/v). Note: Use dilute HCl to avoid cleaving the MOM group yet.

-

Filter the precipitate.

-

Soxhlet Extraction:

-

Methanol (24h) -> Removes salts/oligomers.

-

Hexanes (24h) -> Removes low Mw fractions.

-

Chloroform (24h) -> Collects the Target Polymer.

-

-

Concentrate Chloroform fraction and reprecipitate in Methanol.

Protocol C: Post-Polymerization Deprotection (Optional)

To convert P3MeOMT to the bio-active Poly(3-hydroxymethylthiophene) :

-

Dissolve polymer in dry

. -

Add excess Iodotrimethylsilane (TMSI) or treat with dilute HCl/THF reflux (carefully monitoring solubility).

-

Polymer will precipitate as it becomes hydrophilic.

Part 4: Data & Troubleshooting

Comparative Analysis of Methods

| Feature | GRIM (Recommended) | Oxidative (FeCl₃) |

| Regioregularity (HT) | > 95% (High Conductivity) | 70-80% (Low Conductivity) |

| MOM Group Stability | Excellent (Basic conditions) | Poor (Acidic cleavage risk) |

| Molecular Weight ( | Controlled (via Cat. ratio) | Uncontrolled |

| End-Group Control | Precise (via End-capper) | Random (H or Cl) |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Molecular Weight | Catalyst loading too high or wet solvents. | Reduce Ni loading; redistill THF over Na/Benzophenone. |

| Broad PDI (> 1.5) | Slow initiation or "Bis-magnesio" defect. | Ensure Grignard is added slowly; Keep Temp < 25°C. |

| Insoluble Product | Crosslinking via MOM cleavage. | Avoid all acidic contact; Ensure glassware is base-washed. |

References

-

McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials, 10(2), 93-116. Link

-

Loewe, R. S., et al. (1999). "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Macromolecules, 32(18), 5777–5785. Link

-

Zhai, L., et al. (2003). "Soft-Lithography Patterning of Functional Polythiophene Films." Journal of Materials Chemistry, 13, 641-644. (Describes MOM-protected thiophene applications). Link

-

Jeffries-EL, M., et al. (2005). "In-Situ End-Functionalization of Regioregular Poly(3-alkylthiophenes)." Macromolecules, 38(25), 10346–10352. Link

Sources

Application Notes & Protocols: The Role of 5-Methoxymethyl-thiophene and its Analogs in Organic Photovoltaic (OPV) Devices

Abstract

Thiophene and its derivatives are foundational to the advancement of organic electronics, particularly in the field of organic photovoltaics (OPV). Their electron-rich nature and propensity for forming well-ordered, conjugated systems make them ideal building blocks for photoactive materials.[1][2] Simple functionalization of the thiophene ring offers a powerful strategy to fine-tune the optoelectronic and physical properties of these materials. This guide focuses on the role of alkoxy-functionalized thiophenes, such as 5-Methoxymethyl-thiophene and its analogs, in enhancing OPV device performance. We will explore their application both as integral components of donor-acceptor polymers and, more critically, as morphology-controlling additives that have led to significant gains in power conversion efficiency (PCE). Detailed protocols for device fabrication and characterization are provided to enable researchers to leverage these advanced materials in their own work.

Introduction to Alkoxy-Functionalized Thiophenes in OPVs

The performance of an OPV device is intrinsically linked to the chemical structure of the materials in its active layer. The donor and acceptor materials must not only possess suitable energy levels for efficient charge separation but also assemble into an optimal nanoscale morphology—the bulk heterojunction (BHJ)—to facilitate charge transport and collection.

Thiophene is a ubiquitous donor unit in high-performance polymer semiconductors.[1] However, unsubstituted polythiophenes often face limitations in solubility and energy level tuning. The introduction of side chains, particularly alkoxy groups like methoxy (-OCH₃) or methoxymethyl (-CH₂OCH₃), provides a versatile tool to overcome these challenges.

Causality of Alkoxy Functionalization:

-

Energy Level Modulation: The oxygen atom in an alkoxy group is electron-donating, which raises the Highest Occupied Molecular Orbital (HOMO) energy level of the thiophene unit. This effect can be strategically used to adjust the open-circuit voltage (VOC) of the final device.[3][4]

-

Solubility and Processability: The alkyl component of the side chain enhances the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based fabrication techniques like spin-coating.[5]

-

Morphology Control: As we will explore in detail, specific methoxylated thiophene derivatives can act as "molecular shepherds" when added to the active layer blend. They guide the self-assembly of donor and acceptor materials, preventing uncontrolled aggregation and promoting the formation of a more favorable interpenetrating network.[6]

Key Applications in High-Efficiency OPVs

Monomers for Advanced Donor Polymers

Alkoxy-functionalized thiophenes serve as critical monomers in the synthesis of donor-acceptor (D-A) copolymers. They are typically incorporated via cross-coupling reactions like Stille or Suzuki coupling, where halogenated or stannylated derivatives of the thiophene monomer are polymerized with a suitable acceptor comonomer.[7]

The presence of the methoxy or methoxymethyl group on the thiophene unit within the polymer backbone influences the polymer's conformation and packing in the solid state, which directly impacts charge mobility.

Volatile Solid Additives for Morphology Optimization

A groundbreaking application for methoxylated thiophenes is their use as volatile solid additives to fine-tune the BHJ morphology. Recent studies have shown that adding a small amount of a specifically designed molecule, such as 2,5-diiodo-3,4-dimethoxythiophene (MT-I), to the active layer solution can dramatically improve device efficiency and stability.[6]

Mechanism of Action:

Computational and experimental data suggest that these additives work by forming noncovalent interactions with both the donor polymer (e.g., PM6) and the non-fullerene acceptor (e.g., Y6) during the film-forming process.[6] This transient interaction inhibits the excessive aggregation of the individual components, allowing them to form more ordered molecular stacks and a more favorable phase-separated morphology. The additive is often volatile and is removed during the subsequent annealing step, leaving behind an optimized active layer structure.

The impact of this strategy is significant. For the widely studied PM6:Y6 system, the addition of MT-I has been shown to boost the power conversion efficiency (PCE) from a baseline value to nearly 18%.[6]

Table 1: Performance of PM6:Y6 Solar Cells With and Without Methoxylated Thiophene Additive

| Condition | VOC (V) | JSC (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| Without Additive | 0.84 | 25.5 | 74.0 | 15.9 |

| With MT-I Additive | 0.85 | 26.2 | 80.5 | 17.93 |

Data synthesized from literature values for illustrative purposes.[6]

Experimental Protocols

The following protocols provide a comprehensive workflow for fabricating and characterizing high-performance OPV devices using a methoxylated thiophene additive.

Protocol: OPV Device Fabrication (Inverted Structure)

This protocol details the fabrication of an inverted OPV device with the structure: ITO / ZnO / Active Layer / MoO₃ / Ag. The use of an additive in the active layer is highlighted.

3.1.1 Materials and Reagents

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Cleaning agents: Hellmanex™ III, Deionized (DI) water, Isopropyl alcohol (IPA)

-

ZnO nanoparticle solution (e.g., Sol-gel precursor or nanoparticle ink)

-

Active Layer Donor: PM6

-

Active Layer Acceptor: Y6

-

Additive: 2,5-diiodo-3,4-dimethoxythiophene (MT-I)

-

Processing Solvent: Chloroform (CF) or Chlorobenzene (CB)

-

Hole Transport Layer (HTL): Molybdenum(VI) oxide (MoO₃)

-

Top Electrode: Silver (Ag) or Aluminum (Al)

3.1.2 Substrate Cleaning (Self-Validating Steps)

-

Rationale: A pristine ITO surface is critical for forming a good ohmic contact and ensuring uniform layer deposition. Each cleaning step targets specific contaminants (organic residues, particulates, etc.).

-

Place ITO substrates in a substrate rack.

-

Sequentially sonicate in a bath of DI water with 2% Hellmanex, DI water, and IPA for 15 minutes each.[8]

-

After the final IPA sonication, rinse thoroughly with DI water and dry under a stream of high-purity nitrogen gas.

-

Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove final organic residues and increase the surface work function.

3.1.3 Electron Transport Layer (ETL) Deposition

-

Prepare a ZnO precursor solution or use a commercial nanoparticle ink.

-

In a nitrogen-filled glovebox, spin-coat the ZnO solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

-

Anneal the substrates on a hotplate at 150-200°C for 15 minutes in air to form a uniform, ~30 nm thick ZnO layer. Allow to cool before transferring back to the glovebox.

3.1.4 Active Layer Preparation and Deposition

-

Rationale: The precise ratio of donor, acceptor, and additive is critical. The additive concentration must be optimized to achieve ideal morphology without introducing electronic defects.

-

Prepare a stock solution of the donor (PM6) and acceptor (Y6) in chloroform at a total concentration of ~16 mg/mL (e.g., 1:1.2 weight ratio). Stir overnight at 40°C to ensure complete dissolution.

-

Prepare a separate stock solution of the MT-I additive in chloroform (e.g., 1 mg/mL).

-

From the stock solutions, prepare the final blend solution. For example, add the MT-I solution to the PM6:Y6 solution to achieve a final additive concentration of ~0.5% (v/v).

-

Filter the final solution through a 0.45 µm PTFE syringe filter.

-

Spin-coat the active layer solution onto the ZnO layer at an optimized speed (e.g., 2000-3000 rpm) for 40 seconds.[9]

-

Immediately transfer the substrates to a hotplate inside the glovebox and anneal at ~100°C for 10 minutes. This step drives off the solvent and the volatile additive, locking in the optimized morphology.[9]

3.1.5 HTL and Cathode Deposition

-

Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ mbar).

-

Deposit a thin layer (8-10 nm) of MoO₃ as the hole transport layer.

-

Without breaking vacuum, deposit a thick layer (100 nm) of Silver (Ag) as the top cathode.

Protocol: Device Characterization

-

Rationale: Standardized testing is essential for comparing results and accurately assessing performance enhancements.

-

Current Density-Voltage (J-V) Analysis:

-

Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) irradiance.[9]

-

Place the device in the test setup and use a shadow mask with a precisely defined area (e.g., 2.56 mm²) to illuminate a single pixel.[9]

-

Use a source measure unit (SMU) to sweep the voltage from -0.2 V to 1.0 V and record the current.

-

From the J-V curve, extract the key parameters: VOC, JSC, FF, and calculate the PCE.

-

-

External Quantum Efficiency (EQE) Measurement:

-

Use a dedicated EQE setup with a calibrated monochromator and lock-in amplifier.

-

Measure the device's spectral response across the relevant wavelength range (e.g., 300-950 nm).

-

Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the JSC, which should closely match the value obtained from the J-V measurement for validation.[10]

-

-

Morphology Characterization (Optional but Recommended):

-

Use Atomic Force Microscopy (AFM) to probe the surface topography and phase separation of the active layer film.

-

Use Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to investigate the molecular packing and orientation of the donor and acceptor materials within the blend.[10]

-

Conclusion

Alkoxy-functionalized thiophenes, including 5-Methoxymethyl-thiophene and its structural cousins, represent a class of highly versatile materials for OPV development. Their utility extends from being fundamental building blocks in advanced donor polymers to serving as sophisticated processing additives that enable precise control over active layer morphology. The use of methoxylated thiophenes as volatile additives, in particular, has proven to be a highly effective and simple strategy for pushing the efficiency of state-of-the-art organic solar cells to new heights. The protocols outlined in this guide provide a robust framework for researchers to implement these materials and contribute to the ongoing advancement of organic photovoltaic technology.

References

-

Synergistically Halogenated and Methoxylated Thiophene Additive Enables High-Performance Organic Solar Cells. Small. [Link]

-

OPV Material Synthesis: The Role of Advanced Thiophene Derivatives. Borun New Material. [Link]

-

Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics. MDPI. [Link]

-

Research progress and application of high efficiency organic solar cells based on benzodithiophene donor materials. National Institutes of Health (NIH). [Link]

-

Vertical and lateral morphology effects on solar cell performance for a thiophene–quinoxaline copolymer:PC70BM blend. Journal of Materials Chemistry A. [Link]

-

Enhancing photovoltaic properties of organic solar cells through core alteration of methyl-substituted bithiophene-based small molecule acceptors. New Journal of Chemistry. [Link]

-

Bithieno Thiophene-Based Small Molecules for Application as Donor Materials for Organic Solar Cells and Hole Transport Materials. Semantic Scholar. [Link]

-

Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. RSC Publishing. [Link]

-

Boosted photovoltaic performance of indenothiophene-based molecular acceptor via fusing a thiophene. Journal of Materials Chemistry C. [Link]

-

New Organic Materials Based on Thiophene for Photovoltaic Device: Theoretical investigation. ResearchGate. [Link]

-

Design and synthesis of optoelectronic materials for organic photovoltaic applications. University of Madras. [Link]

-

Layer-by-layer fabrication of organic photovoltaic devices: Material selection and processing conditions. ResearchGate. [Link]

-

Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells. Request PDF on ResearchGate. [Link]

-

Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. ACS Publications. [Link]

-

Exploration of the interesting photovoltaic behavior of the fused benzothiophene dioxide moiety as a core donor with modification in acceptors for high-efficacy organic solar cells. PubMed Central. [Link]

Sources

- 1. Research progress and application of high efficiency organic solar cells based on benzodithiophene donor materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 5. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 6. Synergistically Halogenated and Methoxylated Thiophene Additive Enables High-Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

- 9. ossila.com [ossila.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocol for the Electropolymerization of 5-Methoxymethyl-thiophene

Introduction: The Strategic Advantage of 5-Methoxymethyl-thiophene in Conductive Polymer Synthesis

The field of conductive polymers is continually driven by the pursuit of materials with tailored electronic properties, enhanced processability, and improved environmental stability. Polythiophenes, a prominent class of conductive polymers, have garnered significant attention due to their excellent electronic conductivity and stability.[1] The functionalization of the thiophene monomer is a key strategy to modulate the properties of the resulting polymer. The introduction of a methoxymethyl group at the 5-position of the thiophene ring offers several strategic advantages. The electron-donating nature of the methoxy group is anticipated to lower the oxidation potential of the monomer, facilitating easier electropolymerization.[2][3] Furthermore, the flexible ether linkage can enhance the solubility of the resulting polymer, a crucial factor for its application in solution-processable electronic devices.

This document provides a comprehensive guide for the electropolymerization of 5-Methoxymethyl-thiophene, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the underlying electrochemical principles, provide a detailed step-by-step protocol, and discuss essential characterization techniques.

Underlying Principles: The Mechanism of Electropolymerization

The electrochemical polymerization of thiophene and its derivatives is an oxidative coupling process.[4] The fundamental mechanism involves the initial oxidation of the monomer at the electrode surface to form a radical cation.[5] These highly reactive species then couple, typically through the α-positions (2 and 5) of the thiophene ring, to form dimers. The dimer, having a lower oxidation potential than the monomer, is immediately oxidized to its radical cation, which then reacts with another monomer radical cation or a neutral monomer. This process of oxidation and coupling continues, leading to the growth of a conjugated polymer chain on the electrode surface.[6][7] The presence of a substituent at the 3-position (or in this case, the 5-position which will become part of the polymer backbone) helps to ensure a more regioregular α-α coupling, which is crucial for achieving high conductivity.[8]

Experimental Workflow for Electropolymerization

The following diagram illustrates the general workflow for the electropolymerization and characterization of poly(5-Methoxymethyl-thiophene).

Caption: Workflow for the synthesis and characterization of poly(5-Methoxymethyl-thiophene).

Detailed Electropolymerization Protocol

This protocol is designed for the deposition of a poly(5-Methoxymethyl-thiophene) film on an Indium Tin Oxide (ITO) coated glass slide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Purpose |

| 5-Methoxymethyl-thiophene | >98% | (e.g., Sigma-Aldrich) | Monomer |

| Acetonitrile (CH₃CN) | Anhydrous, >99.8% | (e.g., Sigma-Aldrich) | Solvent |

| Lithium Perchlorate (LiClO₄) | Battery grade, >99.99% | (e.g., Sigma-Aldrich) | Supporting Electrolyte |

| ITO-coated glass slides | (e.g., 10-15 Ω/sq) | (e.g., Ossila) | Working Electrode |

| Platinum wire (Pt) | 99.9% | (e.g., Alfa Aesar) | Counter Electrode |

| Silver/Silver Chloride (Ag/AgCl) | (e.g., in 3M KCl) | (e.g., CH Instruments) | Reference Electrode |

| Deionized water | 18.2 MΩ·cm | In-house | Cleaning |

| Acetone | ACS grade | (e.g., Fisher Scientific) | Cleaning |

| Isopropanol | ACS grade | (e.g., Fisher Scientific) | Cleaning |

Step-by-Step Procedure

-

Electrode Preparation:

-

Thoroughly clean the ITO-coated glass slide by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the electrode under a stream of nitrogen gas.

-

The platinum wire counter electrode should be cleaned by rinsing with deionized water and acetone.

-

Ensure the reference electrode is properly filled with its electrolyte solution and free of air bubbles.

-

-

Electrolyte Solution Preparation:

-

In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. This will be your supporting electrolyte solution.

-

To this solution, add 5-Methoxymethyl-thiophene to a final concentration of 0.1 M. This is your polymerization solution.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode electrochemical cell.

-

Use the cleaned ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

-

Ensure the electrodes are immersed in the polymerization solution and are not in contact with each other.

-

-

Electropolymerization via Cyclic Voltammetry:

-

Connect the electrodes to a potentiostat.[1]

-

Perform cyclic voltammetry (CV) within a potential window of -0.2 V to +1.6 V vs. Ag/AgCl at a scan rate of 50 mV/s. The exact oxidation potential for 5-Methoxymethyl-thiophene should be determined experimentally, but based on related 3-substituted thiophenes, it is expected to be lower than that of unsubstituted thiophene.[2]

-

During the first anodic scan, you should observe an oxidation wave corresponding to the formation of the monomer radical cation. In subsequent scans, you will see the growth of new redox peaks corresponding to the p-doping and de-doping of the polymer film. The current in these peaks should increase with each cycle, indicating the deposition of an electroactive polymer film.[9]

-

Typically, 10-20 cycles are sufficient to grow a uniform film. The thickness of the film can be controlled by the number of cycles.[10]

-

-

Post-Polymerization Treatment:

-

After polymerization, carefully remove the working electrode from the cell.

-

Rinse the polymer-coated electrode with fresh, monomer-free acetonitrile to remove any unreacted monomer and excess electrolyte.

-

Dry the film under a gentle stream of nitrogen.

-

Characterization of the Poly(5-Methoxymethyl-thiophene) Film

Electrochemical Characterization

To assess the electrochemical properties of the synthesized polymer film, perform cyclic voltammetry in a monomer-free 0.1 M LiClO₄/acetonitrile solution. The resulting voltammogram will show the characteristic redox peaks of the polymer, providing information about its doping/de-doping behavior, stability, and electrochemical window.[11][12]

Spectroscopic and Morphological Analysis

-

UV-Vis Spectroscopy: To determine the electronic properties, such as the π-π* transition and the band gap of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and the successful polymerization.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and uniformity of the deposited film.

Mechanism of Electropolymerization of 5-Methoxymethyl-thiophene

The following diagram illustrates the proposed mechanism for the electropolymerization process.

Caption: Proposed mechanism for the electropolymerization of 5-Methoxymethyl-thiophene.

Troubleshooting and Key Considerations

-

No Polymer Film Formation: This could be due to an insufficiently high oxidation potential, impurities in the solvent or monomer, or a poorly cleaned electrode surface. Ensure the potential window is wide enough to encompass the monomer's oxidation potential and that all reagents and materials are of high purity and handled under inert conditions.

-

Poorly Adherent Film: This may be caused by a high polymerization rate. Try reducing the monomer concentration or the scan rate during CV.

-

Solvent and Electrolyte Choice: While acetonitrile and LiClO₄ are common, other solvent/electrolyte systems can be used. The choice of solvent and electrolyte can significantly impact the morphology and properties of the resulting polymer film.[13] Boron trifluoride diethyl etherate (BFEE) has been shown to reduce the polymerization potential and improve film properties.[14]

Conclusion

This application note provides a robust and detailed protocol for the successful electropolymerization of 5-Methoxymethyl-thiophene. By understanding the underlying electrochemical principles and carefully controlling the experimental parameters, researchers can synthesize high-quality conductive polymer films with tailored properties for a wide range of applications, from organic electronics to sensing and biomedical devices. The inherent versatility of electropolymerization allows for fine-tuning of film thickness and properties, making it a powerful technique in materials science.[8]

References

-

ResearchGate. (n.d.). Electropolymerization process of thiophene (Th). Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. Retrieved from [Link]

-

Wei, Y., Chan, C.-C., Tian, J., Jang, G.-W., & Hsueh, K. F. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical polymerization and characterization of new copolymers of 3-substituted thiophenes. Retrieved from [Link]

-

Waltman, R. J., Bargon, J., & Diaz, A. F. (1984). Substituent effects in the electropolymerization of aromatic heterocyclic compounds. ACS Publications. Retrieved from [Link]

-

Taylor & Francis Group. (1991). Electropolymerization of thiophene and substituted thiophenes on ITO-glass by high voltage method. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Electrochemical polymerization of substituted thiophenes. Retrieved from [Link]

-

MDPI. (n.d.). Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of electrochemical polymerization for thiophene-pyrrole hybrid structures. Retrieved from [Link]

-

Journal for Electrochemistry and Plating Technology. (2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Retrieved from [Link]

-

OpenRiver. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Retrieved from [Link]

-

ACS Publications. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, photophysical and electropolymerization properties of thiophene-substituted 2,3-diphenylbuta-1,3-dienes. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the electrochemical polymerization of fivemembered heterocycles. Retrieved from [Link]

-

MDPI. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Retrieved from [Link]

-

ACS Publications. (n.d.). Electrochemical studies of some conducting polythiophene films. The Journal of Physical Chemistry. Retrieved from [Link]

-

MDPI. (2019). Thin Functional Polymer Films by Electropolymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical Properties of Thin Films of Polythiophene Polymerized on Basal Plane Platinum Electrodes in Nonaqueous Media. Retrieved from [Link]

-

NIH. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

-

MDPI. (2022). Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. Retrieved from [Link]

-

ACS Publications. (n.d.). Electrochemical Properties of Thin Films of Polythiophene Polymerized on Basal Plane Platinum Electrodes in Nonaqueous Media. The Journal of Physical Chemistry B. Retrieved from [Link]

-

VNUHCM Journal of Science and Technology Development. (2023). Effect of Applied Voltage on the Electrochemical Copolymerization of Thiophene and Dithenopyrrole Derivatives. Retrieved from [Link]

Sources

- 1. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of Applied Voltage on the Electrochemical Copolymerization of Thiophene and Dithenopyrrole Derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 5-Methoxymethyl-thiophene in Medicinal Chemistry

Introduction: The Strategic Value of the Thiophene Scaffold and the 5-Methoxymethyl Substituent in Drug Design

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency, improving metabolic stability, or altering solubility.[2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions. Thiophene and its derivatives are integral components of drugs with a wide range of therapeutic applications, including anti-inflammatory, cardiovascular, and neurological agents.[3]

Within the diverse landscape of thiophene derivatives, 5-methoxymethyl-thiophene emerges as a particularly valuable, yet underexplored, building block. The introduction of a methoxymethyl group at the 5-position of the thiophene ring offers several strategic advantages for the medicinal chemist:

-

Modulation of Lipophilicity: The ether functionality introduces a degree of polarity, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This can be crucial for achieving a balance between membrane permeability and aqueous solubility.

-

Introduction of a Hydrogen Bond Acceptor: The oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to other functional groups, which can lead to an improved pharmacokinetic profile and a longer duration of action.

-

Vector for Further Functionalization: The methoxymethyl group can serve as a handle for the introduction of further chemical diversity, allowing for the exploration of structure-activity relationships (SAR).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of 5-methoxymethyl-thiophene in medicinal chemistry. We will delve into detailed, field-proven protocols and explain the causality behind experimental choices, empowering you to effectively utilize this versatile building block in your drug discovery programs.

Synthesis of 5-Methoxymethyl-thiophene: A Multi-step Approach

Workflow for the Synthesis of 5-Methoxymethyl-thiophene

Caption: Proposed synthetic workflow for 5-Methoxymethyl-thiophene.

Protocol 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and scalable method for the formylation of electron-rich heterocycles like 2-methylthiophene.[4] The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

| 2-Methylthiophene | C₅H₆S | 98.17 | 10.0 g | 0.102 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 17.2 g (10.4 mL) | 0.112 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 22.4 g (23.7 mL) | 0.306 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Saturated NaHCO₃ solution | - | - | 150 mL | - |

| Brine | - | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (23.7 mL, 0.306 mol) and dichloromethane (100 mL). Cool the flask to 0 °C in an ice bath.

-

Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (10.4 mL, 0.112 mol) dropwise to the cooled DMF solution via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white precipitate indicates the generation of the Vilsmeier reagent.

-

Addition of 2-Methylthiophene: In a separate flask, dissolve 2-methylthiophene (10.0 g, 0.102 mol) in dichloromethane (100 mL). Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution (150 mL). Caution: This quenching is exothermic and will generate gas. Ensure adequate venting.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 5-methyl-2-thiophenecarboxaldehyde as a pale yellow oil.[5]

Protocol 2: Reduction of 5-Methyl-2-thiophenecarboxaldehyde to 5-Methyl-2-thiophenemethanol

The reduction of the aldehyde functionality to a primary alcohol is a straightforward transformation readily achieved using mild reducing agents such as sodium borohydride (NaBH₄). This method is highly efficient and selective for the aldehyde group.[6]

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

| 5-Methyl-2-thiophenecarboxaldehyde | C₆H₆OS | 126.18 | 10.0 g | 0.079 |

| Sodium Borohydride | NaBH₄ | 37.83 | 3.0 g | 0.079 |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |

| Deionized Water | H₂O | 18.02 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| 1 M HCl solution | - | - | As needed | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-thiophenecarboxaldehyde (10.0 g, 0.079 mol) in ethanol (150 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (3.0 g, 0.079 mol) portion-wise to the cooled solution over 20 minutes. Caution: Hydrogen gas is evolved during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is completely consumed.

-

Workup: Cool the reaction mixture to 0 °C and slowly add deionized water (100 mL) to quench the excess sodium borohydride. Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Extraction and Purification: Concentrate the mixture under reduced pressure to remove most of the ethanol. Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield 5-methyl-2-thiophenemethanol as a colorless to pale yellow oil, which can be used in the next step without further purification.

Protocol 3: Williamson Ether Synthesis to Yield 5-Methoxymethyl-thiophene

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[7] In this step, the alkoxide of 5-methyl-2-thiophenemethanol is generated using a strong base, such as sodium hydride (NaH), and subsequently reacted with methyl iodide to yield the desired 5-methoxymethyl-thiophene.[8][9]

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

| 5-Methyl-2-thiophenemethanol | C₆H₈OS | 128.19 | 10.0 g | 0.078 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 3.43 g | 0.086 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Methyl Iodide | CH₃I | 141.94 | 12.1 g (5.3 mL) | 0.085 |

| Saturated NH₄Cl solution | - | - | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (3.43 g, 0.086 mol) in mineral oil. Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF (100 mL) to the flask.

-

Formation of Alkoxide: Dissolve 5-methyl-2-thiophenemethanol (10.0 g, 0.078 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C over 30 minutes. Caution: Hydrogen gas is evolved.

-

Alkylation: After the addition is complete, stir the mixture at room temperature for 30 minutes. Then, cool the reaction back to 0 °C and add methyl iodide (5.3 mL, 0.085 mol) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of a saturated ammonium chloride solution (50 mL).

-

Extraction and Purification: Extract the mixture with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, 5-methoxymethyl-thiophene.

Reactivity and Functionalization of 5-Methoxymethyl-thiophene

The 5-methoxymethyl-thiophene scaffold offers two primary sites for further chemical modification: the thiophene ring itself and the methoxymethyl substituent. The electron-donating nature of the methoxymethyl group influences the reactivity of the thiophene ring, particularly towards electrophilic substitution.

Workflow for Key Reactions of 5-Methoxymethyl-thiophene

Caption: Key reactivity pathways for 5-Methoxymethyl-thiophene.

Protocol 4: Lithiation of 5-Methoxymethyl-thiophene

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For 5-substituted thiophenes, lithiation predominantly occurs at the adjacent C2 position. The resulting 2-lithio-5-methoxymethyl-thiophene is a potent nucleophile that can react with a variety of electrophiles.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

| 5-Methoxymethyl-thiophene | C₆H₈OS | 142.22 | 5.0 g | 0.035 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 15.4 mL | 0.0385 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Electrophile (e.g., DMF, CO₂, etc.) | - | - | 1.1 eq | 0.0385 |

| Saturated NH₄Cl solution | - | - | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-methoxymethyl-thiophene (5.0 g, 0.035 mol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (15.4 mL of a 2.5 M solution in hexanes, 0.0385 mol) dropwise to the cooled solution over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (1.1 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: Quench the reaction with a saturated ammonium chloride solution (50 mL). Extract the mixture with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 5: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methoxymethyl-thiophene